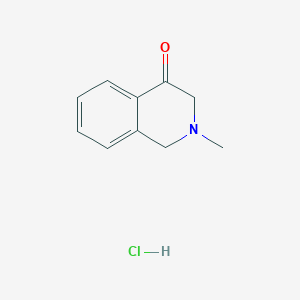

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

CAS No.: 20458-78-0

Cat. No.: VC6505348

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20458-78-0 |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 |

| IUPAC Name | 2-methyl-1,3-dihydroisoquinolin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO.ClH/c1-11-6-8-4-2-3-5-9(8)10(12)7-11;/h2-5H,6-7H2,1H3;1H |

| Standard InChI Key | PLEIDJJHEZAXDE-UHFFFAOYSA-N |

| SMILES | CN1CC2=CC=CC=C2C(=O)C1.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride features a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing ring. The methyl group at position 2 and the ketone at position 4 define its stereoelectronic properties. X-ray crystallography and NMR studies confirm the planar benzene moiety and the chair-like conformation of the tetrahydroisoquinoline system . The hydrochloride salt forms via protonation of the tertiary nitrogen, enhancing crystallinity and stability.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.67 g/mol |

| IUPAC Name | 2-Methyl-2,3-dihydro-4H-isoquinolin-4-one hydrochloride |

| SMILES | Cl.ClC1=CC=CC=C1C(=O)N2C(C)CCC2 |

Stereochemical Considerations

Synthetic Methodologies

Grignard Reagent-Mediated Cyclization

A robust synthesis involves reacting ketoamides with organomagnesium compounds followed by acid-catalyzed cyclization. For example, treatment of -acyl ketoamides with methylmagnesium bromide generates tertiary alcohols, which undergo dehydration in the presence of -toluenesulfonic acid (PTSA) to yield the tetrahydroisoquinoline core . This method achieves yields exceeding 90% and tolerates diverse substituents on the aromatic ring.

Table 2: Optimization of Cyclization Conditions

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| PTSA | 25 | 92 |

| H2SO4 | 40 | 85 |

| HCl | 25 | 78 |

Mannich and Sn2 Cascade Reactions

Recent advances employ catalyst-free Mannich reactions to construct the isoquinoline skeleton. Reacting 2-bromophenylacetic acid derivatives with nitroalkanes under basic conditions initiates a cascade sequence, forming the tetrahydroisoquinoline ring via intramolecular nucleophilic substitution . This approach avoids metal catalysts and simplifies purification, though yields are moderate (70–80%).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents like water and methanol (>50 mg/mL) but limited solubility in apolar solvents. Stability studies indicate decomposition above 200°C, with the ketone group prone to reduction under harsh conditions .

Spectroscopic Characterization

-

IR: Strong absorption at 1654 cm confirms the carbonyl group .

-

H NMR: Distinct signals at δ 3.13 ppm (singlet, N–CH) and δ 4.69–4.50 ppm (multiplet, CH groups) .

Pharmacological Activity

Contractile Effects on Smooth Muscle

In vitro assays using guinea pig gastric smooth muscle demonstrate dose-dependent contractions (EC = 51 μM). The mechanism involves partial agonism of muscarinic receptors, as evidenced by attenuation with atropine . Structural analogs with bulkier substituents show reduced efficacy, highlighting the importance of the methyl group for receptor interaction.

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hood |

| First Aid | Rinse skin/eyes with water |

Environmental Impact

No ecotoxicity data are available. Predicted biodegradability is low (BIOWIN 0.1), necessitating controlled disposal .

Applications and Future Directions

Medicinal Chemistry

The tetrahydroisoquinoline scaffold is a privileged structure in drug design. Derivatives of 2-methyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride may serve as leads for:

-

Gastroprokinetic agents: Enhancing gastric motility via muscarinic receptor activation.

-

Antipsychotics: Dopamine receptor modulation for treating schizophrenia .

-

Anticancer agents: Intercalation with DNA, as seen in related isoquinoline alkaloids.

Synthetic Intermediates

The compound’s ketone and amine functionalities enable derivatization to:

-

Phenethylamine analogs: Via reductive amination.

-

Heterocyclic fused systems: Using cycloaddition reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume